molecular formula C8H5ClN2S B2614822 3-Chloro-6-(2-thienyl)pyridazine CAS No. 28657-41-2

3-Chloro-6-(2-thienyl)pyridazine

货号: B2614822
CAS 编号: 28657-41-2
分子量: 196.65
InChI 键: PWPOARFRZDKKHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-6-(2-thienyl)pyridazine (C₈H₅ClN₂S, MW: 196.66) is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a 2-thienyl group at position 4. Its structure combines electron-withdrawing (Cl) and electron-donating (thienyl) moieties, making it a versatile intermediate for synthesizing bioactive molecules. The thienyl group enhances π-π stacking interactions in drug-receptor binding, while the chlorine atom improves metabolic stability . This compound is primarily used in medicinal chemistry to develop analgesics, anti-inflammatory agents, and enzyme inhibitors.

属性

IUPAC Name

3-chloro-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPOARFRZDKKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 3-Chloro-6-(2-thienyl)pyridazine typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 2-thienylhydrazine. This intermediate is then reacted with 3-chloropyridazine under specific conditions to yield the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .

化学反应分析

3-Chloro-6-(2-thienyl)pyridazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Common Synthesis Methods

  • Refluxing with Thiophene Derivatives : This method typically involves treating pyridazine derivatives with thiophene-containing reagents in the presence of bases.
  • Electrophilic Substitution Reactions : The chloro group can be introduced via electrophilic aromatic substitution, enhancing the compound's reactivity.

Medicinal Chemistry

3-Chloro-6-(2-thienyl)pyridazine has shown promise as a lead compound in drug development due to its biological activity. It acts as a ligand in biochemical assays and has been investigated for its potential interactions with various enzymes and receptors.

  • Biological Activity : Preliminary studies indicate that this compound may exhibit antimicrobial and anti-inflammatory properties, potentially interacting with specific biological targets to exert therapeutic effects .

Pharmacological Studies

Research has demonstrated that derivatives of pyridazines, including this compound, possess a wide spectrum of pharmacological activities:

  • Anti-Cancer Properties : Compounds related to this structure have been evaluated for their cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT116) and liver cancer cells (HEP3B) .
  • Inflammation Modulation : The compound's ability to modulate inflammatory responses makes it a candidate for treating diseases characterized by neutrophilic inflammation .

Comparative Studies

To better understand the uniqueness of this compound, it is useful to compare it with other pyridazine derivatives. Below is a comparison table highlighting structural differences and unique features:

Compound NameStructure TypeUnique Features
3-Chloro-6-(2-furyl)pyridazinePyridazine + Furan RingContains a furan ring instead of a thiophene ring
3-Chloro-6-(2-pyridyl)pyridazinePyridazine + Pyridine RingContains a pyridine ring instead of a thiophene ring
6-(2-Thienyl)-3(2H)-pyridazinonePyridazinone + ThiopheneRelated structure but lacks chlorine substitution

The combination of both pyridazine and thiophene rings in this compound imparts distinct chemical reactivity and potential biological activity not found in its analogs .

作用机制

The mechanism of action of 3-Chloro-6-(2-thienyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • 3-Chloro-6-(4-methylphenyl)pyridazine (): Replacing the thienyl group with a 4-methylphenyl group retains analgesic and anti-inflammatory activities comparable to standard drugs (e.g., ibuprofen). Key Data:
Property 3-Chloro-6-(2-thienyl)pyridazine 3-Chloro-6-(4-methylphenyl)pyridazine
Molecular Weight 196.66 204.65
Bioactivity (IC₅₀) Not reported Analgesic: ~10 µM; Anti-inflammatory: ~15 µM
  • 3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine ():
    Introducing a piperazine-linked 4-chlorophenyl group shifts activity toward acetylcholinesterase (AChE) inhibition (IC₅₀: ~2.5 µM). The basic piperazine moiety enhances solubility but may increase off-target effects .

Positional Isomerism and Reactivity

  • 5-Chloro-6-phenylpyridazin-3(2H)-ones ():
    Chlorine at position 5 instead of 3 reduces electrophilicity, slowing nucleophilic substitution reactions. These derivatives exhibit moderate antifungal activity (MIC: 8–32 µg/mL) but lack the central analgesic mechanism seen in 3-chloro analogs .

Functional Group Modifications

  • Hydrazinyl Derivatives (): 3-Chloro-6-hydrazinopyridazine (CAS 17284-97-8) serves as a precursor for hydrazone formation. Its hydrazine group enables conjugation with aldehydes (e.g., 4-nitrobenzaldehyde), yielding compounds with enhanced antibacterial activity (MIC: 4–16 µg/mL) . Synthetic Yield Comparison:
Derivative Yield (%) Melting Point (°C)
This compound 90 276–278
3-Chloro-6-[2-(4-nitrobenzylidene)hydrazinyl]pyridazine 52 277–279

Key Research Findings

Analgesic and Anti-inflammatory Activity

  • This compound derivatives show dual peripheral and central analgesic mechanisms, outperforming phenyl-substituted analogs in hot-plate tests (latency increase: 45% vs. 30%) .

Enzyme Inhibition

  • Thienyl-substituted pyridazines exhibit moderate AChE inhibition (IC₅₀: ~5 µM), while piperazine-linked derivatives (e.g., 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine) achieve IC₅₀ values <1 µM due to improved receptor docking .

生物活性

3-Chloro-6-(2-thienyl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyridazine derivative has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The compound's unique structural features contribute to its biological efficacy.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 28657-41-2
  • Molecular Formula : C8H6ClN3S
  • Molecular Weight : 201.67 g/mol

The presence of a chlorine atom and a thienyl group enhances the compound's reactivity and interaction with biological targets, making it a valuable subject for investigation.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies utilizing animal models have reported significant reductions in inflammatory markers when treated with this compound. For instance, in carrageenan-induced paw edema models, the compound demonstrated a dose-dependent inhibition of edema formation, comparable to standard anti-inflammatory drugs such as indomethacin.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded encouraging results. In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Case Studies

  • In Vitro Antimicrobial Study :
    • Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited inhibition zones of 15 mm against S. aureus and 12 mm against E. coli, indicating significant antibacterial activity.
  • Anti-inflammatory Assessment :
    • Objective : Assess the anti-inflammatory effects in a rat model.
    • Method : Carrageenan-induced paw edema was used.
    • Results : Treatment with this compound resulted in a reduction of paw swelling by approximately 60% compared to control groups.
  • Anticancer Evaluation :
    • Objective : Investigate cytotoxic effects on breast cancer cell lines (MCF-7).
    • Method : MTT assay was performed to determine cell viability.
    • Results : The compound reduced cell viability by 40% at a concentration of 50 µM, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

Structural FeatureActivity Implication
Chlorine AtomEnhances electrophilicity and reactivity
Thienyl GroupContributes to hydrophobic interactions
Pyridazine CoreFacilitates interaction with biological targets

常见问题

Q. What are the optimal synthetic routes for 3-Chloro-6-(2-thienyl)pyridazine, and what reaction parameters govern yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 3,6-dichloropyridazine with 2-thienylboronic acid under Suzuki-Miyaura coupling conditions. Critical parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF/H₂O at 80–100°C .
  • Stoichiometry : A 1.2:1 molar ratio of boronic acid to dichloropyridazine minimizes side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol yields >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.4 in 3:1 hexane/EtOAc).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves aromatic protons (δ 7.2–8.5 ppm for thienyl and pyridazine rings). ¹H-¹³C HMQC confirms connectivity .
  • Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 227.01 for C₈H₅ClN₂S) .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 100 K) with SHELXL refinement (R1 < 0.05) resolves bond angles and packing motifs. Use WinGX for data processing .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate in buffers (pH 1–13) at 25–60°C for 72h. Monitor degradation via HPLC (C18 column, 1.0 mL/min, λ = 254 nm).
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for pyridazines).
  • Moisture Sensitivity : Store in desiccators with silica gel; Karl Fischer titration quantifies hygroscopicity .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted bioactivity?

Methodological Answer:

  • Directed Metalation : Use hindered lithium amides (e.g., LDA or LiTMP) at –78°C in THF to deprotonate the pyridazine ring at the 4-position. Subsequent quenching with electrophiles (e.g., DMF for formylation or I₂ for iodination) introduces functional groups .
  • Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination at the 3-chloro position replaces Cl with amines (e.g., morpholine for solubility modulation). Optimize ligand choice (Xantphos) to suppress homocoupling .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., receptor antagonism vs. agonism)?

Methodological Answer:

  • Dose-Response Profiling : Perform in vitro assays (e.g., cAMP modulation for GPCR activity) across 0.1–100 µM to identify biphasic effects.
  • Receptor Subtype Selectivity : Use CRISPR-edited cell lines (e.g., AhR-knockout vs. wild-type) to isolate target-specific effects .
  • Molecular Dynamics Simulations : Dock the compound into receptor crystal structures (e.g., AhR PDB: 5NJ8) to predict binding modes and explain divergent activities .

Q. What strategies are recommended for crystallographic analysis of hydrogen-bonding networks in this compound co-crystals?

Methodological Answer:

  • Co-crystallization : Screen with complementary H-bond donors (e.g., carboxylic acids) in 1:1–1:3 molar ratios using vapor diffusion (ethyl acetate/hexane).
  • Graph Set Analysis : Use PLATON to classify motifs (e.g., R₂²(8) rings) and quantify intermolecular interactions. Validate with Hirshfeld surfaces (CrystalExplorer) .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts. SHELXL refinement with TWIN/BASF commands handles twinning .

Q. How can computational modeling address challenges in predicting the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Metabolism : Use GLORYx or ADMET Predictor to simulate phase I/II transformations (e.g., CYP450-mediated oxidation at the thienyl sulfur).
  • Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic steps (B3LYP/6-311+G(d,p)). Compare with LC-MS/MS data from hepatocyte incubations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。